molecular formula C8H9N3OS B580444 1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1208409-04-4

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B580444
CAS No.: 1208409-04-4
M. Wt: 195.24
InChI Key: RNHNLXIDVUYOAS-UHFFFAOYSA-N
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Description

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine: is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under mild conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine: can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield corresponding amines.

Scientific Research Applications

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism by which 1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)ethanamine
  • (5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)propanamine

Uniqueness

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine: is unique due to the specific arrangement of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHNLXIDVUYOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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